Cas no 70872-15-0 (Methyl 3-(methylamino)-5-nitrobenzoate)

Methyl 3-(methylamino)-5-nitrobenzoate is a nitro-substituted benzoate ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a well-defined molecular structure, facilitating precise reactivity in nucleophilic substitution and reduction reactions. The presence of both methylamino and nitro functional groups enhances its versatility as a building block for heterocyclic compounds and fine chemicals. The ester moiety offers stability under standard conditions while remaining amenable to hydrolysis or transesterification. This compound is particularly useful in the development of specialty chemicals, where its balanced polarity and functional group compatibility enable controlled modifications. Typical purity grades ensure reproducibility in research and industrial processes.
Methyl 3-(methylamino)-5-nitrobenzoate structure
70872-15-0 structure
Product name:Methyl 3-(methylamino)-5-nitrobenzoate
CAS No:70872-15-0
MF:C9H10N2O4
MW:210.186702251434
CID:1094779
PubChem ID:2852583

Methyl 3-(methylamino)-5-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(methylamino)-5-nitrobenzoate
    • SCHEMBL5627879
    • 3-Methylamino-5-nitro-benzoic-acid-methyl ester
    • 70872-15-0
    • methyl3-(methylamino)-5-nitrobenzoate
    • SR-01000213191
    • 3-Methylamino-5-nitro-benzoic acid methyl ester
    • MRVNTNUDUAOUIJ-UHFFFAOYSA-N
    • SB79427
    • SR-01000213191-1
    • Inchi: InChI=1S/C9H10N2O4/c1-10-7-3-6(9(12)15-2)4-8(5-7)11(13)14/h3-5,10H,1-2H3
    • InChI Key: MRVNTNUDUAOUIJ-UHFFFAOYSA-N
    • SMILES: CNC1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 210.06405680g/mol
  • Monoisotopic Mass: 210.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2Ų
  • XLogP3: 2

Methyl 3-(methylamino)-5-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019097266-1g
Methyl 3-(methylamino)-5-nitrobenzoate
70872-15-0 95%
1g
$998.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660443-1g
Methyl 3-(methylamino)-5-nitrobenzoate
70872-15-0 98%
1g
¥2142.00 2024-05-02
Chemenu
CM132664-1g
methyl 3-(methylamino)-5-nitrobenzoate
70872-15-0 95%
1g
$296 2024-07-24
Crysdot LLC
CD12040874-1g
Methyl 3-(methylamino)-5-nitrobenzoate
70872-15-0 95+%
1g
$313 2024-07-24

Additional information on Methyl 3-(methylamino)-5-nitrobenzoate

Methyl 3-(methylamino)-5-nitrobenzoate (CAS No. 70872-15-0): An Overview of Its Properties, Applications, and Recent Research

Methyl 3-(methylamino)-5-nitrobenzoate (CAS No. 70872-15-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(methylamino)-5-nitrobenzoic acid methyl ester, is characterized by its unique molecular structure, which includes a nitro group and a methylamino group attached to a benzene ring. These functional groups contribute to the compound's reactivity and potential biological activity, making it a valuable candidate for various applications.

The chemical formula of Methyl 3-(methylamino)-5-nitrobenzoate is C10H11N3O4, and its molecular weight is approximately 233.21 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nitration and esterification processes. The nitration step introduces the nitro group to the benzene ring, while the esterification step forms the methyl ester functionality. These steps are crucial for achieving the desired chemical properties and stability of the final product.

In terms of physical properties, Methyl 3-(methylamino)-5-nitrobenzoate is a solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain pharmaceutical formulations where controlled release is desired. The compound's melting point ranges from 140 to 142°C, making it suitable for various thermal processes without significant decomposition.

The biological activity of Methyl 3-(methylamino)-5-nitrobenzoate has been the subject of extensive research in recent years. Studies have shown that this compound exhibits potent anti-inflammatory and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Methyl 3-(methylamino)-5-nitrobenzoate effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound could be a promising candidate for the development of new anti-inflammatory drugs.

Furthermore, research has also explored the antimicrobial potential of Methyl 3-(methylamino)-5-nitrobenzoate. A study conducted by a team at the University of California, Los Angeles (UCLA) found that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. These findings highlight the potential of Methyl 3-(methylamino)-5-nitrobenzoate as a novel antibacterial agent.

In addition to its anti-inflammatory and antimicrobial properties, Methyl 3-(methylamino)-5-nitrobenzoate has shown promise in other therapeutic areas. For example, preliminary studies have indicated that this compound may have antiviral activity against certain RNA viruses. A study published in the Antiviral Research journal in 2022 reported that Methyl 3-(methylamino)-5-nitrobenzoate inhibited viral replication in vitro by interfering with viral entry into host cells. While further research is needed to confirm these findings, they suggest that this compound could be explored as a potential antiviral agent.

The safety profile of Methyl 3-(methylamino)-5-nitrobenzoate has also been evaluated in several studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a pharmaceutical agent. However, like any new drug candidate, it will require extensive preclinical and clinical testing to ensure its safety and efficacy in human subjects.

In conclusion, Methyl 3-(methylamino)-5-nitrobenzoate (CAS No. 70872-15-0) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as an exciting candidate for future drug development.

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